3-(2-Phenylethyl)pyridin-2(1h)-one

説明

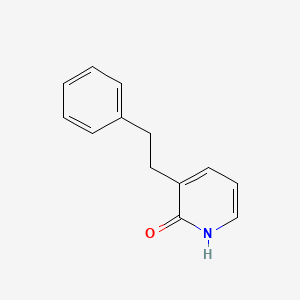

3-(2-Phenylethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a phenethyl substituent at the 3-position of the lactam ring. Its molecular formula is C₁₃H₁₃NO₂ (molecular weight: 215.25 g/mol), with a structure defined by the SMILES notation O=C1C(O)=CC(=CN1)CCc2ccccc2 . This compound belongs to the pyridin-2(1H)-one class, which is notable for its lactam ring system and diverse bioactivity, including kinase inhibition and antiviral properties .

特性

CAS番号 |

16097-19-1 |

|---|---|

分子式 |

C13H13NO |

分子量 |

199.25 g/mol |

IUPAC名 |

3-(2-phenylethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C13H13NO/c15-13-12(7-4-10-14-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) |

InChIキー |

AGIAYOIJHFTOSV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCC2=CC=CNC2=O |

製品の起源 |

United States |

類似化合物との比較

Bioactivity and Target Selectivity

- IGF-1R Inhibitors : 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives demonstrate potent IGF-1R inhibition (IC₅₀ < 0.2 μM), with amine-containing side chains enhancing enzyme binding .

- eIF4A3 Inhibitors : Piperazine-carbonyl derivatives exhibit high selectivity for eIF4A3 (a RNA helicase), showing antitumor efficacy (T/C = 29% at 50 mg/kg) and improved metabolic stability .

- Anti-allodynic Agents: 3,5-Disubstituted pyridinones (e.g., phenylamino at 5-position) reduce mechanical allodynia in rodent models by targeting PKCγ kinase .

Structure-Activity Relationships (SAR)

- 3-Position Substitution : Bulky aromatic groups (e.g., benzimidazolyl, phenethyl) enhance target affinity by occupying hydrophobic pockets in kinase ATP-binding domains .

- 5-Position Substitution: Hydroxyl or amino groups improve solubility and H-bond interactions, critical for antiviral activity (e.g., HIV reverse transcriptase inhibition) .

Critical Analysis of Divergent Activities

- Antimicrobial vs. Antitumor Activity: Chlorinated glycerol-derived pyridinones (e.g., O-alkyl nicotinonitriles) show moderate antibacterial activity but lack antifungal effects, while chromeno-pyridinone hybrids exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) .

- CYP450 Interactions: Benzimidazolyl-pyridinones may suffer from cytochrome P450 inhibition, prompting substitution with polar groups (e.g., piperazine) to improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。